molecular formula C12H17NO2 B13674681 Ethyl 5-(tert-butyl)nicotinate

Ethyl 5-(tert-butyl)nicotinate

Cat. No.: B13674681
M. Wt: 207.27 g/mol
InChI Key: TUXHEOJQUHJNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(tert-butyl)nicotinate (CAS No. 2117517-07-2) is a substituted nicotinic acid derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . The compound features a pyridine ring substituted with a tert-butyl group at the 5-position and an ethyl ester at the 3-position.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 5-tert-butylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-10(8-13-7-9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

TUXHEOJQUHJNBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-(tert-butyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{5-(tert-butyl)nicotinic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(tert-butyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-(tert-butyl)nicotinate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting nicotinic receptors.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 5-(tert-butyl)nicotinate exerts its effects involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Ethyl 5-Methylnicotinate

  • Structure : Features a methyl group at the 5-position instead of tert-butyl.
  • Molecular Weight : 181.19 g/mol (vs. 207.27 g/mol for the tert-butyl derivative) .
  • Key Differences :
    • The smaller methyl group reduces steric hindrance and lipophilicity compared to the bulky tert-butyl substituent.
    • Methyl substitution may increase metabolic susceptibility, as smaller alkyl groups generally offer less steric protection against enzymatic hydrolysis .

Ethyl 5-Bromo-6-chloro-2-(trifluoromethyl)nicotinate

  • Structure : Contains halogen (Br, Cl) and trifluoromethyl groups at the 5-, 6-, and 2-positions, respectively.
  • Likely exhibits distinct pharmacological profiles, such as antifibrotic activity, though specific data for this compound are unavailable .

Ethyl 5-Cyano-2-phenyl-6-(propylamino)nicotinate

  • Structure: Features cyano, phenyl, and propylamino substituents.
  • Molecular Weight : 293.37 g/mol (formula C₁₈H₁₉N₃O₂ ) .
  • The phenyl group adds aromatic bulk, which may influence pharmacokinetic properties like absorption and distribution .

Comparison with Functional Analogs

tert-Butyl Nicotinate

  • Structure : tert-Butyl ester (vs. ethyl ester in the target compound).
  • Hydrolysis Stability : Exhibits extremely slow hydrolysis in the presence of human serum albumin (HSA), attributed to steric shielding of the ester bond by the tert-butyl group .
  • Key Insight : While Ethyl 5-(tert-butyl)nicotinate retains an ethyl ester (more labile than tert-butyl esters), its 5-tert-butyl substituent may still confer partial steric protection against enzymatic degradation .

Methyl Nicotinate

  • Structure : Methyl ester at the 3-position.
  • Hydrolysis Rate : Rapidly hydrolyzed by HSA (half-life <15 minutes) due to minimal steric hindrance .
  • Key Insight : this compound’s ethyl ester is expected to hydrolyze slower than methyl esters but faster than tert-butyl esters, balancing metabolic stability and bioavailability.

Anti-Fibrotic Ethyl Nicotinate Derivatives

  • Examples : Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (IC₅₀ = ~45 μM) .
  • Key Differences: Pyrimidine-linked derivatives exhibit enhanced anti-fibrotic activity due to additional hydrogen-bonding and π-stacking interactions.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Hydrolysis Rate (HSA) Notable Properties/Activities
This compound 5-tert-butyl, ethyl ester 207.27 Moderate (inferred) High steric bulk, potential stability
Ethyl 5-methylnicotinate 5-methyl, ethyl ester 181.19 Moderate to fast Lower lipophilicity
tert-Butyl nicotinate tert-butyl ester ~179.22 Very slow Extreme metabolic stability
Methyl nicotinate methyl ester 137.14 Very fast Rapid hydrolysis
Ethyl 6-(pyrimidinyl)nicotinate (12a) Pyrimidine-carbamoyl substituents ~369.35 Not reported Anti-fibrotic (IC₅₀ ~45 μM)

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 5-(tert-butyl)nicotinate?

Methodological Answer: Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, refluxing in tetrahydrofuran (THF)/ethanol mixtures (3:1 v/v) with triethylamine as a base can improve yield by minimizing side reactions like ester hydrolysis . Catalytic systems involving magnesium oxide or potassium-based reagents may enhance tert-butyl group incorporation, as seen in analogous malonate syntheses . Purity can be monitored via GC/MS to identify byproducts such as unreacted nicotinic acid derivatives or tert-butyl alcohol residues .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are critical:

  • GC/MS : Detects volatile impurities (e.g., residual solvents like acetonitrile or ethyl acetate) and degradation products .
  • HPLC with UV detection : Quantifies main product purity (>95% threshold for pharmacological studies) .
  • NMR spectroscopy : Confirms the tert-butyl group’s presence (distinct 1H NMR signals at ~1.3 ppm for -C(CH3)3) and ester linkage integrity (δ 4.3–4.5 ppm for -OCH2CH3) .
  • Elemental analysis : Validates empirical formula consistency (C13H17NO2) .

Q. What solvent systems are compatible with this compound during stability testing?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) are preferred for long-term stability studies, as they minimize ester hydrolysis. In contrast, aqueous or alcoholic solvents accelerate degradation, producing 5-(tert-butyl)nicotinic acid . Accelerated stability testing under thermal stress (40–60°C) and pH variations (2–9) can model degradation pathways, with LC-MS used to track hydrolytic byproducts .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction kinetics in this compound derivatives?

Methodological Answer: The tert-butyl group’s steric bulk slows nucleophilic substitution at the pyridine ring’s 5-position. Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT calculations) can quantify activation barriers. For instance, tert-butyl substituents reduce reaction rates with amines by ~30% compared to unsubstituted ethyl nicotinate, as observed in analogous benzylpiperidine coupling reactions .

Q. What in vivo models are suitable for studying the metabolic fate of this compound?

Methodological Answer:

  • Rodent models : Administer radiolabeled [14C]-ethyl groups to track metabolite distribution via scintillation counting .
  • Ex vivo liver microsomes : Identify cytochrome P450-mediated oxidation pathways (e.g., tert-butyl hydroxylation) .
  • Laser Doppler techniques : Measure percutaneous absorption rates in skin models, adapting methods used for methyl nicotinate .

Q. How can researchers resolve contradictions in degradation product profiles under oxidative vs. hydrolytic conditions?

Methodological Answer:

  • Controlled oxidative stress : Use hydrogen peroxide or Fenton’s reagent to simulate oxidation, detecting quinoline derivatives via high-resolution MS .
  • Hydrolytic pathways : Compare acidic (HCl) vs. alkaline (NaOH) hydrolysis; the latter produces 5-(tert-butyl)nicotinic acid, while the former may yield chlorinated byproducts if chloride ions are present .
  • Data reconciliation : Apply multivariate analysis (PCA or PLS) to correlate degradation conditions with product ratios .

Q. What strategies mitigate interference from tert-butyl-containing impurities in analytical assays?

Methodological Answer:

  • Solid-phase extraction (SPE) : Use C18 cartridges to isolate this compound from structurally similar tert-butylphenols or tert-butyl esters .
  • Derivatization : Convert hydrolyzed nicotinic acid impurities to fluorescent adducts (e.g., using dansyl chloride) for selective detection .
  • Chromatographic optimization : Adjust mobile phase pH to >6.0 to improve separation of tert-butyl analogs on reversed-phase columns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

Methodological Answer:

  • Batch variability : Test multiple synthetic batches for purity and confirm tert-butyl group orientation via X-ray crystallography .
  • Assay conditions : Standardize cell culture media (e.g., fetal bovine serum content) to avoid nonspecific esterase interference .
  • Negative controls : Include ethyl nicotinate (without tert-butyl) to isolate the substituent’s pharmacological contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.